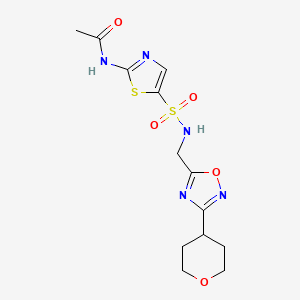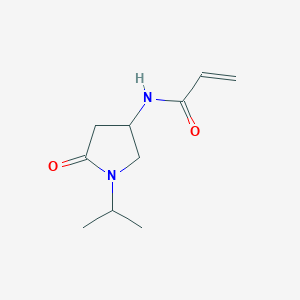![molecular formula C10H14F2O2 B2623743 (2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid CAS No. 2248214-62-0](/img/structure/B2623743.png)
(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. This compound belongs to a class of compounds known as bicyclic compounds, which possess unique structural and chemical properties that make them ideal candidates for drug discovery and development.
Mecanismo De Acción
The mechanism of action of (2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid is not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain. Specifically, it is thought to inhibit the activity of glutamate receptors, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
Studies have shown that (2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid has several biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models, and it has also been shown to have a neuroprotective effect in certain neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid in lab experiments is its potency and selectivity. It has been shown to exhibit high affinity and selectivity for certain glutamate receptors, making it a valuable tool for studying the role of these receptors in various physiological processes. However, one of the limitations of using this compound is its cost and availability, as it requires specialized equipment and reagents for synthesis.
Direcciones Futuras
There are several future directions for the study of (2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid. One area of interest is its potential application in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been suggested that this compound may have applications in the field of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Métodos De Síntesis
The synthesis of (2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid involves a multi-step process that requires the use of specialized equipment and reagents. The initial step involves the preparation of the bicyclic ring system, which is achieved through a series of cycloaddition reactions. The resulting intermediate is then subjected to several chemical transformations, including hydrogenation, oxidation, and esterification, to yield the final product.
Aplicaciones Científicas De Investigación
(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of interest is its application in medicinal chemistry, where it has been shown to exhibit potent analgesic and anti-inflammatory properties. This makes it a promising candidate for the development of new pain management drugs.
Propiedades
IUPAC Name |
(2R)-2-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F2O2/c1-6(8(13)14)9-5-3-2-4-7(9)10(9,11)12/h6-7H,2-5H2,1H3,(H,13,14)/t6-,7?,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAOPDFGPWPQMTH-PTNSZRNDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CCCCC1C2(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C12CCCCC1C2(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(7,7-Difluoro-1-bicyclo[4.1.0]heptanyl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2623667.png)

![3-(4-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2623672.png)






